

Spectroscopic Profile of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate*

Cat. No.: B072632

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.74	s	1H	-	Pyridine H-4
4.40	q	4H	7.1	-OCH ₂ CH ₃
2.85	s	6H	-	Pyridine -CH ₃
1.42	t	6H	7.1	-OCH ₂ CH ₃

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
165.98	C=O (ester)
162.24	C-2/C-6 (pyridine)
140.92	C-3/C-5 (pyridine)
123.07	C-4 (pyridine)
61.41	-OCH ₂ CH ₃
24.99	Pyridine -CH ₃
14.29	-OCH ₂ CH ₃

Solvent: CDCl₃. Instrument Frequency: 100 MHz.

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2978, 2931, 2912, 2872	Medium	C-H stretch (alkane)
1722	Strong	C=O stretch (ester)
1591	Medium	C=C/C=N stretch (aromatic ring)
1444, 1379, 1368	Medium	C-H bend (alkane)
1295, 1224, 1124, 1110	Strong	C-O stretch (ester)
772	Strong	C-H bend (aromatic)

Sample Preparation: KBr pellet.

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
251.0	78.6	[M] ⁺ (Molecular Ion)
252.0	12.8	[M+1] ⁺
206.0	100.0	[M - C ₂ H ₅ O] ⁺
178.0	40.2	[M - C ₂ H ₅ O - CO] ⁺ or [M - COOC ₂ H ₅] ⁺
150.0	15.2	
106.0	11.0	
77.0	6.3	
29.0	18.1	[C ₂ H ₅] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate**.

Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

The title compound can be synthesized via the Hantzsch pyridine synthesis followed by oxidation. A mixture of ethyl acetoacetate, an aldehyde (such as formaldehyde or a derivative), and ammonia or an ammonium salt are reacted to form a dihydropyridine intermediate. This intermediate is then oxidized to the corresponding pyridine derivative. For instance, the oxidation of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be achieved using an oxidizing agent like ferric chloride or sodium nitrite in acetic acid to yield **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate** was dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Instrument: Bruker Avance 400 MHz spectrometer.
 - Parameters: A standard proton NMR experiment was performed with a pulse angle of 30°, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
 - Processing: The Free Induction Decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. The resulting spectrum was phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: Bruker Avance 100 MHz spectrometer.

- Parameters: A proton-decoupled ^{13}C NMR spectrum was acquired using a standard pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were used. Approximately 1024 scans were averaged.
- Processing: The FID was processed with an exponential window function (line broadening of 1.0 Hz) prior to Fourier transformation. The spectrum was referenced to the central peak of the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
 - Parameters: The spectrum was recorded in the range of 4000-400 cm^{-1} . A resolution of 4 cm^{-1} was used, and 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

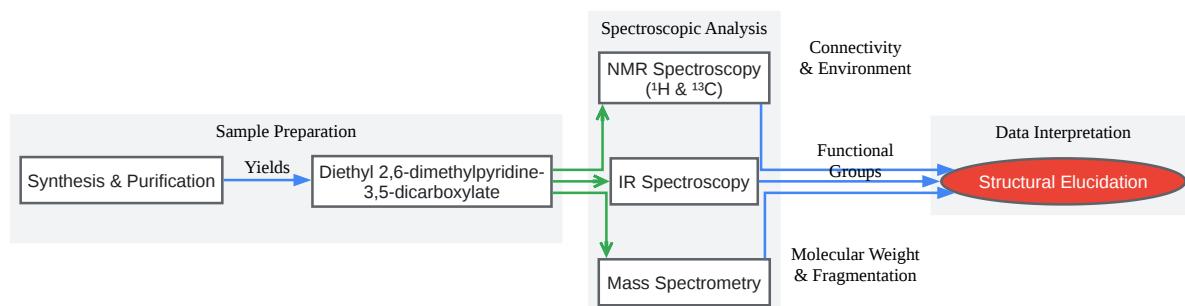
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate** in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
- Data Acquisition:
 - Instrument: Agilent 7890B GC coupled to a 5977A MSD (Mass Selective Detector).
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: The mass-to-charge ratio (m/z) was scanned from 20 to 400 amu.

- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. analyse the ¹³C nmr spectra of Diethyl 2,6 dimethylpyridine 3,5 dicarboxy.. [askfilo.com]

- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072632#spectroscopic-data-of-diethyl-2-6-dimethylpyridine-3-5-dicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com